molecular formula C14H12BrClN2O2S B14094864 N-[(3-bromo-5-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide

N-[(3-bromo-5-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide

Cat. No.: B14094864
M. Wt: 387.7 g/mol
InChI Key: HKNXAZZURFNLBA-UHFFFAOYSA-N
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Description

N-[(3-bromo-5-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide is a complex organic compound characterized by the presence of bromine, chlorine, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-bromo-5-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves a multi-step process. One common method includes the condensation reaction between 3-bromo-5-chlorobenzaldehyde and 4-methylbenzenesulfonamide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: N-[(3-bromo-5-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

N-[(3-bromo-5-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(3-bromo-5-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[(3-bromo-5-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide can be compared with other similar compounds, such as:

  • N-[(3-bromo-5-chlorophenyl)methylideneamino]-4-ethylbenzenesulfonamide
  • N-[(3-bromo-5-chlorophenyl)methylideneamino]-4-methoxybenzenesulfonamide

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity

Properties

Molecular Formula

C14H12BrClN2O2S

Molecular Weight

387.7 g/mol

IUPAC Name

N-[(3-bromo-5-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H12BrClN2O2S/c1-10-2-4-14(5-3-10)21(19,20)18-17-9-11-6-12(15)8-13(16)7-11/h2-9,18H,1H3

InChI Key

HKNXAZZURFNLBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC(=C2)Br)Cl

Origin of Product

United States

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